molecular formula C9H12O2 B12312591 1-[5-(Propan-2-yl)furan-2-yl]ethan-1-one

1-[5-(Propan-2-yl)furan-2-yl]ethan-1-one

Cat. No.: B12312591
M. Wt: 152.19 g/mol
InChI Key: ZQGGALZHRLWTKG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(Propan-2-yl)furan-2-yl]ethan-1-one typically involves the reaction of furan derivatives with appropriate reagents under controlled conditions. One common method involves the alkylation of furan with isopropyl halides in the presence of a base, followed by oxidation to introduce the ethanone group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-[5-(Propan-2-yl)furan-2-yl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[5-(Propan-2-yl)furan-2-yl]ethan-1-one has various applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[5-(Propan-2-yl)furan-2-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

1-(5-propan-2-ylfuran-2-yl)ethanone

InChI

InChI=1S/C9H12O2/c1-6(2)8-4-5-9(11-8)7(3)10/h4-6H,1-3H3

InChI Key

ZQGGALZHRLWTKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(O1)C(=O)C

Origin of Product

United States

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